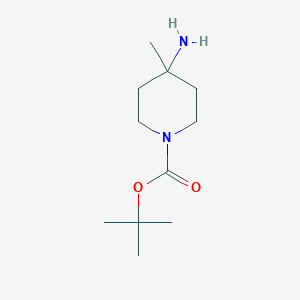

Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate

Descripción

tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino-methyl substituent at the 4-position. This compound is structurally significant in medicinal chemistry, serving as a versatile intermediate in synthesizing pharmacologically active molecules, particularly kinase inhibitors and receptor modulators. The Boc group enhances solubility and stability during synthetic workflows, while the 4-amino-4-methyl substitution pattern influences steric and electronic properties, affecting binding affinity and selectivity in target interactions .

Propiedades

IUPAC Name |

tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBKWEHXTOCLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461948 | |

| Record name | tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343788-69-2 | |

| Record name | tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrogenation of tert-butyl 4-oxopiperidine-1-carboxylate Derivatives

One common approach involves the catalytic hydrogenation of tert-butyl 4-oxopiperidine-1-carboxylate derivatives under ammonia atmosphere.

- Procedure :

A solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is treated with methanolic ammonia (~4N) and palladium on activated carbon (10% Pd/C) catalyst. The reaction is conducted under hydrogen pressure (approximately 50 PSI) for about 60 hours at room temperature or slightly elevated temperature (e.g., 20-25 °C). - Outcome :

The carbonyl group is reduced, and the amino group is introduced at the 4-position, yielding tert-butyl 4-amino-2-methylpiperidine-1-carboxylate with quantitative yield (100%). - Reference :

This method is described in detail with reaction conditions and yields in ChemicalBook, referencing patent WO2015/103060.

Boc Protection and Subsequent Amination via Bromination and Hydrolysis

Another industrially scalable method involves multi-step synthesis starting from 4-piperidinecarboxamide:

- Step 1: Boc Protection

- React 4-piperidinecarboxamide with triethylamine and di-tert-butyl dicarbonate in water at room temperature for 8-10 hours.

- Adjust pH to 6-7, extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0-2 °C) to obtain 1-Boc-4-piperidyl urea.

- Step 2: Amination via Bromination

- Prepare bromine solution in sodium hydroxide (40%-60% NaOH).

- Add the 1-Boc-4-piperidyl urea and reflux for 3-5 hours.

- Cool, adjust pH to 5-6 with dilute hydrochloric acid, extract with chloroform, dry, concentrate, and crystallize at low temperature to obtain tert-butyl 4-amino piperidine-1-carboxylate.

- Advantages :

- High purity and yield (typically 72-75 g from 48-50 g starting material in step 1; 40-45 g product in step 2).

- Simple operation, low cost, and suitable for industrial scale.

- Reference :

Detailed in patent CN104628627A.

Mesylation Followed by Nucleophilic Substitution

This method prepares tert-butyl 4-aminopiperidine-1-carboxylate derivatives via mesylation:

- Procedure :

- Dissolve tert-butyl 4-aminopiperidine in pyridine at 0-20 °C.

- Slowly add methanesulfonyl chloride, then stir at room temperature for 16 hours.

- Quench with water, extract with dichloromethane, dry, and evaporate solvent.

- Yield :

- High yield around 91%.

- Notes :

- This mesylated intermediate can be further used in cross-coupling or substitution reactions to introduce various substituents.

- Reference :

Experimental details and yields are reported by Ambeed.

Palladium-Catalyzed Cross-Coupling Reactions

Tert-butyl 4-amino piperidine-1-carboxylate can be functionalized or prepared via palladium-catalyzed coupling with aryl halides:

- Conditions :

- Use copper(I) iodide or palladium(0) catalysts with ligands such as N,N-diethylsalicylamide or XPhos.

- Solvents: N,N-dimethylformamide (DMF) or toluene.

- Temperature: 90-100 °C.

- Reaction time: 16-24 hours.

- Yields :

- Variable, ranging from low (2%) to moderate (38%) depending on substrates and conditions.

- Application :

- Useful for synthesizing substituted derivatives of tert-butyl 4-amino piperidine-1-carboxylate for further pharmaceutical development.

- Reference :

Reported in Ambeed product synthesis examples.

In Situ Hydroboration and Subsequent Functionalization

A more specialized synthetic route involves in situ hydroboration of tert-butyl 4-methylidenepiperidine-1-carboxylate followed by palladium-catalyzed cross-coupling:

- General Procedure :

- Hydroboration of the alkene to form the corresponding boronate intermediate.

- Palladium-catalyzed cross-coupling with suitable electrophiles to introduce amino or other substituents at the 4-position.

- Reaction Conditions :

- Use of diethyl azodicarboxylate and triphenylphosphine in THF at 0 °C to room temperature.

- Formaldehyde/formic acid treatment for further functional group transformations.

- Reference :

Detailed in a medicinal chemistry optimization study published in PMC.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Catalytic Hydrogenation (Method 1) provides a straightforward and high-yielding route to the target amino compound, leveraging well-established Pd/C catalysis under ammonia atmosphere. The long reaction time and pressure requirements are typical for such reductions but yield near-quantitative conversion.

Boc Protection and Bromination (Method 2) stands out for industrial applicability due to the use of inexpensive reagents, aqueous media, and crystallization steps that afford high purity products. The method’s scalability and selectivity make it a preferred choice in pharmaceutical manufacturing.

Mesylation (Method 3) is an effective intermediate step for further functionalization, enabling subsequent nucleophilic substitutions or cross-couplings. The high yield and mild reaction conditions are advantageous for sensitive substrates.

Palladium-Catalyzed Couplings (Method 4) allow for structural diversification of the piperidine scaffold, although yields vary significantly depending on substrates and ligands. Optimization of catalyst systems is crucial for improving efficiency.

In Situ Hydroboration and Functionalization (Method 5) represents a sophisticated synthetic strategy enabling the introduction of diverse substituents at the 4-position of the piperidine ring, useful for medicinal chemistry optimization.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound, often leading to the removal of protecting groups.

Substitution: Substituted piperidine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 214.30 g/mol

- CAS Number: 343788-69-2

The compound features a piperidine ring substituted with a tert-butyl group and an amino group, which are crucial for its biological interactions.

Medicinal Chemistry

Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate serves as a precursor in the development of pharmaceuticals targeting various diseases, including neurodegenerative disorders and cancer. Its structural features allow it to interact with biological targets effectively.

- Neuroprotective Effects:

-

Anticancer Activity:

- Research suggests potential anticancer properties, with studies indicating that the compound can modulate pathways involved in cancer cell proliferation and survival.

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile building block for creating more complex molecules. It is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions.

| Reaction Type | Example Reaction | Yield |

|---|---|---|

| Alkylation | Reaction with bromo compounds | 67% |

| Coupling | Formation of amide bonds | TBD |

Bioconjugation and PROTAC Development

This compound is also significant in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed for targeted protein degradation. Its semi-flexible linker properties enhance the ternary complex formation necessary for effective drug action .

Neuroprotective Study

A study involving a related piperidine compound demonstrated its ability to improve cell viability in neuroprotective assays significantly. The M4 compound showed a cell viability increase of 62.98% under conditions mimicking neurodegeneration, suggesting that similar derivatives could be explored for therapeutic use.

Anticancer Research

In another research initiative, analogs of this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. The tert-butyl group provides steric protection, allowing selective reactions at other positions on the molecule.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents at the 4-position of the piperidine ring, leading to variations in molecular weight, polarity, and reactivity.

Table 1: Structural and Physicochemical Comparison

*Hypothetical molecular formula/weight based on structural analogs.

Key Research Findings

- Synthetic Efficiency : Carbodiimide-mediated couplings (e.g., EDCI/HOBt) achieve moderate to high yields (49–97%) for tert-butyl-protected intermediates .

- Structural Influence on Selectivity: Bulky substituents (e.g., 4-methylphenyl) reduce off-target interactions in kinase inhibitors, while polar groups (e.g., aminomethyl) enhance solubility .

- Safety Gaps : Most analogs lack comprehensive toxicity data, emphasizing the need for rigorous profiling in preclinical studies .

Actividad Biológica

Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group and a tert-butyl group, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 225.29 g/mol.

The compound acts primarily as an intermediate in the synthesis of fentanyl and related opioids, which bind to mu-opioid receptors in the central nervous system. This binding triggers a cascade of biochemical events, including:

- Inhibition of Adenylate Cyclase : This leads to decreased cyclic AMP (cAMP) levels, reducing neuronal excitability.

- Analgesic Effects : The compound contributes to pain relief and sedation through its action on opioid receptors.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways.

- Receptor Binding : The compound shows affinity for several receptor types, suggesting its utility in drug development targeting specific pathways.

- Anticancer Activity : Some studies have indicated that derivatives of this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has rapid absorption and distribution characteristics due to its lipophilic nature. It is primarily metabolized in the liver, with excretion occurring via urine.

In Vivo Studies

In vivo studies have shown varying degrees of efficacy depending on the dosage and administration route. For example:

- Dosage Effects : A study indicated that at a dose of 10 mg/kg, the compound exhibited significant analgesic effects in animal models.

- Cell Proliferation Assays : In HEK293 cells, the compound demonstrated a growth inhibition concentration (GI50) of approximately 19.6 μM, indicating potential for further development in cancer therapies .

Q & A

Q. How does stereochemistry at the piperidine ring affect pharmacological activity?

- Methodological Answer :

- Chiral synthesis : Use enantioselective catalysts (e.g., BINOL-derived) to prepare R/S isomers .

- Biological testing : Compare IC values of enantiomers in receptor-binding assays .

- Structural analysis : Overlay X-ray structures of enantiomers to identify steric clashes in active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.